Methyl S-trityl-L-cysteinate Methyl S-trityl-L-cysteinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19933234
InChI: InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m0/s1
SMILES:
Molecular Formula: C23H23NO2S
Molecular Weight: 377.5 g/mol

Methyl S-trityl-L-cysteinate

CAS No.:

Cat. No.: VC19933234

Molecular Formula: C23H23NO2S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl S-trityl-L-cysteinate -

Specification

Molecular Formula C23H23NO2S
Molecular Weight 377.5 g/mol
IUPAC Name methyl (2R)-2-amino-3-tritylsulfanylpropanoate
Standard InChI InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m0/s1
Standard InChI Key DXUZZMIANHJYIU-NRFANRHFSA-N
Isomeric SMILES COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Canonical SMILES COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Characteristics

Methyl S-trityl-L-cysteinate, systematically named methyl (2R)-2-amino-3-tritylsulfanylpropanoate, belongs to the class of trityl-protected cysteine derivatives. Its molecular formula is C23H23NO2S, with a molecular weight of 377.5 g/mol . The trityl (triphenylmethyl) group attached to the sulfur atom confers steric bulk, enhancing stability against oxidation and unintended side reactions during peptide synthesis. Key structural features include:

PropertyValueSource
IUPAC Namemethyl (2R)-2-amino-3-tritylsulfanylpropanoate
Canonical SMILESCOC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
LogP (Partition Coefficient)4.91
Polar Surface Area (PSA)77.62 Ų

The compound’s chirality at the cysteine α-carbon (R-configuration) is critical for its biological activity and compatibility with L-amino acid-based peptide chains .

Synthesis and Manufacturing Processes

Esterification of S-Trityl-L-Cysteine

The primary synthesis route involves esterifying S-trityl-L-cysteine with methanol. Thionyl chloride (SOCl2) is commonly employed to activate the carboxyl group, facilitating nucleophilic attack by methanol. The reaction proceeds under anhydrous conditions at 0–25°C, yielding the methyl ester with minimal racemization :

S-Trityl-L-Cysteine + CH3OHSOCl2Methyl S-Trityl-L-Cysteinate + HCl\text{S-Trityl-L-Cysteine + CH3OH} \xrightarrow{\text{SOCl2}} \text{Methyl S-Trityl-L-Cysteinate + HCl}

Key parameters:

  • Reagent stoichiometry: 1:1.2 molar ratio of cysteine to methanol.

  • Reaction time: 4–6 hours.

  • Yield: 70–85% after purification by recrystallization.

Racemization Mitigation

Racemization during synthesis remains a challenge, particularly under basic conditions. The patent CN113214123A highlights that employing mild acidic conditions and low temperatures (<30°C) preserves enantiomeric purity (>99% ee) . This aligns with strategies used for related compounds like S-trityl-L-cysteine amide, where CDI (1,1'-carbonyldiimidazole) activation minimizes epimerization .

Physicochemical and Stability Profiles

Solubility and Stability

Methyl S-trityl-L-cysteinate is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate . It exhibits:

  • Hydrolytic stability: Resists hydrolysis in neutral aqueous solutions but degrades under strongly basic (pH >10) or acidic (pH <2) conditions to form S-trityl-L-cysteine.

  • Thermal stability: Stable up to 150°C, with decomposition observed at higher temperatures .

Spectroscopic Characterization

  • NMR (1H): Characteristic signals include δ 7.2–7.4 ppm (trityl aromatic protons), δ 3.7 ppm (methyl ester), and δ 4.1 ppm (cysteine α-proton) .

  • Mass spectrometry: ESI-MS shows a predominant [M+H]+ ion at m/z 378.1 .

Applications in Biochemistry and Pharmacology

Peptide Synthesis

The trityl group’s orthogonal protection strategy enables selective deprotection of thiols in solid-phase peptide synthesis (SPPS). Unlike acid-labile protecting groups (e.g., Fmoc), the trityl group requires mild silver(I) or mercury(II) salts for removal, preserving acid-sensitive residues .

Future Directions and Challenges

Scalability and Industrial Production

Current synthesis methods are laboratory-scale. Optimizing catalytic esterification (e.g., using lipases) could enhance yields and reduce reliance on corrosive agents like thionyl chloride.

Therapeutic Exploration

The compound’s role as a prodrug for S-trityl-L-cysteine warrants investigation in preclinical cancer models. Combination therapies with microtubule-targeting agents (e.g., paclitaxel) may synergize to overcome drug resistance .

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